Tezacitabine anhydrous, (Z)-
Description
Contextualizing Nucleoside Analogs in Contemporary Biochemical Research
Nucleoside analogs are a cornerstone of modern biochemical and medicinal research, representing a class of synthetic compounds that structurally mimic natural nucleosides, the building blocks of DNA and RNA. numberanalytics.comyoutube.com These molecules typically consist of a nitrogenous base linked to a modified sugar moiety. nih.gov The subtle structural alterations in either the base or the sugar are key to their function, allowing them to be recognized and processed by cellular enzymes involved in nucleic acid synthesis, ultimately disrupting these pathways. numberanalytics.comyoutube.com
The primary application of nucleoside analogs lies in their therapeutic potential as antiviral and anticancer agents. numberanalytics.comnih.govnih.gov By interfering with the replication of nucleic acids, they can halt the proliferation of rapidly dividing cells, such as cancer cells, or inhibit the replication cycle of viruses. numberanalytics.comnumberanalytics.com The development of these compounds dates back to the mid-20th century, and they have since become integral to the treatment of various cancers and viral infections. numberanalytics.com
The mechanism of action for many nucleoside analogs involves intracellular phosphorylation by cellular kinases to their active triphosphate forms. nih.gov These activated analogs can then act as competitive inhibitors or substrates for DNA and RNA polymerases, leading to the termination of the growing nucleic acid chain or the creation of a non-functional nucleic acid strand. nih.gov This targeted interference with DNA and RNA synthesis is the basis of their potent biological activity. numberanalytics.com
Historical Trajectory of Tezacitabine (B1683120) Anhydrous, (Z)- in Preclinical Scientific Inquiry
Tezacitabine emerged from research programs as a novel nucleoside analog with potent antiproliferative and antitumor activity in preclinical evaluations. researchgate.netnih.gov Initially developed by companies including Sanofi and later investigated by entities such as Chiron Corporation and Edison Oncology Holding Corp., Tezacitabine was identified as a promising candidate for cancer therapy. patsnap.com
The primary mechanism of action of Tezacitabine is the irreversible inhibition of ribonucleotide reductase (RNR). drugbank.commedchemexpress.com This enzyme is crucial for the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates, which are essential precursors for DNA synthesis. nih.gov RNR is often overexpressed in tumor cells, making it a key target for anticancer therapy. nih.gov Upon entering a cell, Tezacitabine is phosphorylated by cellular kinases into its active diphosphate (B83284) and triphosphate metabolites. nih.govdrugbank.com The diphosphate metabolite binds to and irreversibly inhibits RNR, leading to the depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis, which can induce apoptosis in tumor cells. nih.govdrugbank.com Furthermore, the triphosphate metabolite can be incorporated into the DNA strand by DNA polymerase, further disrupting DNA replication. nih.govdrugbank.com An important characteristic of Tezacitabine is its relative resistance to deactivation by the enzyme cytidine (B196190) deaminase. nih.govdrugbank.com
Preclinical studies demonstrated the potent cytostatic and cytotoxic properties of Tezacitabine across various cancer cell lines. medchemexpress.com Research showed that treatment with Tezacitabine could induce cell cycle arrest at the G1 and S phases and trigger apoptotic cell death through the caspase 3/7 pathway in a concentration-dependent manner. medchemexpress.com These in vitro findings were supported by in vivo studies, such as those using HCT 116 tumor xenografts in mice, where Tezacitabine treatment was shown to inhibit tumor growth. medchemexpress.com
These promising preclinical results led to the advancement of Tezacitabine into clinical investigations to evaluate its potential in treating solid tumors and hematologic malignancies, such as in combination with other agents like 5-Fluorouracil (B62378) for advanced gastrointestinal cancers. researchgate.netnih.govpatsnap.com However, despite initial promise, the development of Tezacitabine was later discontinued (B1498344) by Chiron after it did not meet expectations in a Phase II trial. researchgate.net
Interactive Data Tables
Table 1: Preclinical Research Findings for Tezacitabine
This table summarizes the effects of Tezacitabine in various preclinical models.
| Cell Lines/Model | Concentration/Administration | Key Findings | Reference |
| CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 cells | 0.01-10 µM (24 hours) | Induced G1 and S-phase leaky block of the cell cycle. | medchemexpress.com |
| CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, PC-3 cells | 0.01-10 µM (24 hours) | Induced apoptotic death of cells via the caspase 3/7 pathway in a concentration-dependent manner. | medchemexpress.com |
| HCT 116 tumor xenografts (female nude mice) | 100 mg/kg (daily intraperitoneal injection) | Inhibited tumor growth. | medchemexpress.com |
Table 2: Compound Names Mentioned
Structure
3D Structure
Properties
CAS No. |
130306-01-3 |
|---|---|
Molecular Formula |
C10H12FN3O4 |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,3Z,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3-/t6-,8+,9-/m1/s1 |
InChI Key |
GFFXZLZWLOBBLO-HSSIHTFZSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C\F)/[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O |
Origin of Product |
United States |
Elucidation of the Molecular and Cellular Mechanism of Action of Tezacitabine Anhydrous, Z
Intracellular Phosphorylation Pathways and Active Metabolite Formation
Upon entering a cell, tezacitabine (B1683120) undergoes phosphorylation by cellular kinases, a crucial activation step. drugbank.com This process converts tezacitabine into its pharmacologically active forms: tezacitabine diphosphate (B83284) and tezacitabine triphosphate. drugbank.com This metabolic activation is a prerequisite for its cytotoxic effects. Notably, tezacitabine is designed to be less susceptible to deactivation by cytidine (B196190) deaminase, an enzyme that can metabolize similar nucleoside analogues. nih.gov
Tezacitabine Diphosphate: Mechanism of Ribonucleotide Reductase Inhibition
The diphosphorylated metabolite, tezacitabine diphosphate, is a potent and irreversible inhibitor of ribonucleotide reductase (RNR). drugbank.comnih.gov RNR is a critical enzyme responsible for the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the necessary precursors for DNA synthesis. drugbank.comresearchgate.net The inhibition of RNR by tezacitabine diphosphate leads to a significant reduction in the intracellular pool of deoxyribonucleotides, thereby impeding the cell's ability to produce new DNA. nih.gov
Detailed Irreversible Inhibition Kinetics and Molecular Interactions
Tezacitabine diphosphate binds to the catalytic site (C-site) of the hRRM1 subunit of ribonucleotide reductase, leading to irreversible inhibition. nih.gov This binding is characterized as a tight association, effectively inactivating the enzyme. nih.govnih.gov The irreversible nature of this inhibition means that the enzyme cannot regain its function, leading to a sustained suppression of deoxyribonucleotide synthesis. This mechanism-based inactivation is a key feature of its potency. The interaction is highly specific, and studies with similar compounds like gemcitabine (B846) diphosphate have shown that such inhibitors can induce conformational changes in the RNR enzyme, leading to an aggregated, inactive state. nih.gov
Consequences for Deoxyribonucleoside Triphosphate Pool Perturbations
The irreversible inhibition of ribonucleotide reductase by tezacitabine diphosphate directly leads to a significant depletion of the intracellular deoxyribonucleoside triphosphate (dNTP) pools. nih.govnih.gov A balanced supply of dNTPs is essential for faithful DNA replication and repair. embopress.org By drastically reducing the availability of these building blocks, tezacitabine creates a state of "nucleotide starvation," which stalls DNA synthesis. bangor.ac.uk This perturbation of dNTP pools not only halts replication but can also induce cellular stress responses and ultimately trigger apoptosis. nih.gov The reduction in competing natural dNTPs also potentiates the action of tezacitabine's other active metabolite, the triphosphate form. nih.gov
Tezacitabine Triphosphate: Role as a DNA Polymerase Substrate and Chain Terminator
The second active metabolite, tezacitabine triphosphate, acts as a fraudulent nucleotide, directly interfering with the process of DNA elongation. drugbank.comnih.gov It mimics natural deoxycytidine triphosphate (dCTP) and is recognized as a substrate by DNA polymerases. drugbank.com
Mechanism of DNA Chain Elongation Termination
Once tezacitabine triphosphate is incorporated into a growing DNA strand by DNA polymerase, it effectively terminates further chain elongation. nih.govnih.gov The modified sugar moiety of tezacitabine, once integrated into the DNA backbone, presents a structural block that prevents the polymerase from adding the next nucleotide. researchgate.net This action is a direct cause of DNA strand breaks and leads to the cessation of DNA replication. nih.gov This mechanism is a common feature of many nucleoside analogues used in chemotherapy. bangor.ac.uk
Interference with DNA Replication and Repair Fidelity
Beyond chain termination, the incorporation of tezacitabine triphosphate into DNA compromises the integrity of the genome and interferes with DNA repair mechanisms. medchemexpress.com The presence of this abnormal nucleotide can be recognized by the cell's DNA damage response systems. nih.govbiorxiv.org However, the very depletion of the dNTP pools caused by the diphosphate metabolite hinders the ability of repair polymerases to correct the damage. This dual assault on both DNA synthesis and repair pathways creates a lethal level of DNA damage, ultimately inducing apoptosis in cancer cells. nih.govmedchemexpress.com
Biochemical Resistance to Deactivation by Cytidine Deaminase
A key biochemical feature of Tezacitabine is its notable resistance to metabolic inactivation by the enzyme cytidine deaminase (CDA). nih.govdrugbank.com This enzyme is prevalent in human tissues, such as the liver, and is responsible for the rapid deamination and subsequent inactivation of other cytidine analogue drugs, like cytarabine (B982) and gemcitabine. biorxiv.orgnih.gov High levels of CDA expression in tumor cells are a well-documented mechanism of resistance to these agents, as the enzyme converts them into inactive uridine (B1682114) derivatives, thereby limiting their therapeutic efficacy. nih.govnih.govcrct-inserm.fr
Tezacitabine's molecular structure renders it significantly less susceptible to this deactivation pathway compared to other nucleoside analogues. nih.gov This intrinsic resistance is a critical advantage, as it allows the drug to maintain its active form for a longer duration within the target cells, potentially leading to a more sustained and potent antitumor effect. By circumventing this common resistance mechanism, Tezacitabine can be more effective in tumors with high CDA expression, where other cytidine analogues might fail. crct-inserm.frnih.gov
Broader Cellular Responses Induced by Tezacitabine Anhydrous, (Z)- Beyond Nucleic Acid Synthesis
Beyond its direct interference with DNA synthesis, Tezacitabine triggers wider cellular responses, including significant alterations in cell cycle progression and the activation of programmed cell death pathways. aacrjournals.orgnih.gov Research indicates that the cytotoxic effects of Tezacitabine are not solely due to the halting of DNA replication but also involve profound changes in protein metabolism that are closely linked to the induction of cell death. nih.gov
Tezacitabine exerts a significant influence on the cell cycle, primarily by inducing a "leaky" block at the G1 and S phases. medchemexpress.comnih.gov The G1/S transition is a critical checkpoint where the cell commits to DNA replication. wikipedia.org By disrupting this phase, Tezacitabine effectively halts cellular proliferation. plos.orgbio-techne.com The specific effect is concentration-dependent. At lower concentrations, cells tend to accumulate in the S-phase, the period of active DNA synthesis. nih.gov At higher concentrations (greater than 10 nM), the block shifts to the G1 phase, preventing cells from initiating DNA replication altogether. medchemexpress.comnih.gov This modulation of the cell cycle is a key component of its cytostatic and cytotoxic properties. medchemexpress.com
Table 1: Effect of Tezacitabine on Cell Cycle Progression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tezacitabine Concentration | Observed Cell Cycle Effect | Source |
| CCRF-SB | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
| KG-1 | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
| Jurkat | Leukemia | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
| COLO-205 | Colon Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
| MCF-7 | Breast Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
| PC-3 | Prostate Carcinoma | 0.01-10 µM | G1 and S-phase block | medchemexpress.comnih.gov |
A primary mechanism through which Tezacitabine induces cell death is the activation of apoptosis, or programmed cell death. medchemexpress.comnih.gov This process is mediated by a family of proteases known as caspases. mdpi.com Specifically, studies have shown that Tezacitabine treatment leads to the activation of the executioner caspases, caspase-3 and caspase-7. medchemexpress.comnih.gov The activation of these caspases is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins and ultimately, cell death. nih.govnih.gov
In human colon carcinoma HCT116 cells, Tezacitabine was found to induce caspase-3 and caspase-7 in a time-dependent manner, suggesting that the observed cytotoxicity is a direct result of this programmed cell death cascade. aacrjournals.org This induction of apoptosis via the caspase-3/7 pathway has been consistently observed across a range of leukemia and solid tumor cell lines, highlighting it as a crucial component of Tezacitabine's mechanism of action. medchemexpress.comnih.gov
Table 2: Caspase-Mediated Apoptosis Induced by Tezacitabine
| Cell Line | Cancer Type | Apoptotic Pathway | Key Mediators | Source |
| HCT116 | Colon Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | aacrjournals.org |
| CCRF-SB | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
| KG-1 | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
| Jurkat | Leukemia | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
| COLO-205 | Colon Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
| MCF-7 | Breast Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
| PC-3 | Prostate Carcinoma | Programmed Cell Death | Caspase-3, Caspase-7 | medchemexpress.comnih.gov |
Functional Significance of Ribonucleotide Reductase Overexpression in In Vitro Models
Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for both DNA synthesis and repair. frontiersin.org Its expression is tightly linked to cell proliferation, and the enzyme is often overexpressed in various types of tumors. nih.govdrugbank.com This overexpression is functionally significant as it is a known mechanism of resistance to several chemotherapeutic agents, particularly RNR inhibitors like gemcitabine. nih.govresearchgate.net
In vitro studies have demonstrated that elevated expression of the RNR subunits, particularly the large subunit RRM1 and the small subunit RRM2, confers resistance to RNR-inhibiting drugs. nih.govnih.gov For instance, the development of an 81-fold gemcitabine-resistant pancreatic cancer cell line, MiaPaCa2-RG, was associated with a 4.5-fold upregulation of RRM1. nih.gov Silencing this overexpressed RRM1 with RNA interference successfully restored the cells' sensitivity to gemcitabine. nih.gov Similarly, overexpression of RRM2 has been linked to gemcitabine chemoresistance in pancreatic adenocarcinoma cells. johnshopkins.edu
Given that Tezacitabine's primary target is the irreversible inhibition of RNR, the overexpression of RNR subunits is a critical factor in determining its potential efficacy. drugbank.comnih.gov In vitro models with high levels of RRM1 or RRM2 would be expected to exhibit reduced sensitivity to Tezacitabine, as the increased amount of the target enzyme would require higher drug concentrations to achieve effective inhibition. nih.govresearchgate.net Therefore, the expression level of RNR subunits in tumors serves as an important biomarker that could predict the response to Tezacitabine therapy.
Table 3: Ribonucleotide Reductase (RNR) Subunit Overexpression and Chemoresistance in In Vitro Models
| Drug | Cancer Type / Cell Line | Overexpressed RNR Subunit | Functional Outcome | Source |
| Gemcitabine | Pancreatic Cancer (MiaPaCa2-RG) | RRM1 | 81-fold resistance | nih.gov |
| Gemcitabine | Non-Small Cell Lung Cancer (H358-G200) | RRM1 | Resistance | documentsdelivered.com |
| Gemcitabine | Pancreatic Adenocarcinoma | RRM2 | Chemoresistance | johnshopkins.edu |
| Various | General Cancer Models | RRM1, RRM2 | Resistance to genotoxic chemotherapies | nih.gov |
Chemical Synthesis and Advanced Methodologies for Tezacitabine Anhydrous, Z
Foundational Synthetic Approaches for Nucleoside Analog Development
The synthesis of nucleoside analogs, which are crucial for therapeutic applications, generally follows three main strategies: divergent modification of existing nucleosides, convergent assembly from constituent sugar and base parts, and biocatalytic enzymatic methods. acs.orgrsc.org Each approach offers distinct advantages in terms of efficiency, scalability, and stereochemical control.
Convergent synthesis involves the separate synthesis of the carbohydrate (sugar) and the heterocyclic base, followed by their coupling in a key glycosylation step to form the nucleoside. nrochemistry.com This method is highly flexible, as it allows for significant structural variations in both the sugar and the base before they are joined. A cornerstone of this approach is the Vorbrüggen glycosylation, which typically involves reacting a silylated nucleobase with an activated sugar derivative (e.g., a 1-O-acetyl or 1-chloro sugar) in the presence of a Lewis acid catalyst. acs.orgrsc.org This reaction generally proceeds with high stereoselectivity to form the desired β-anomer, which is crucial for biological activity. The convergent approach is often preferred for large-scale synthesis due to its efficiency and modularity. rsc.org
Biocatalytic methods have emerged as powerful, environmentally sustainable alternatives to traditional chemical synthesis. nih.gov Enzymatic trans-glycosylation utilizes enzymes, such as nucleoside phosphorylases (NPs) or nucleoside 2'-deoxyribosyltransferases (NDTs), to catalyze the exchange of a nucleobase between a sugar donor and an acceptor base. rsc.orgwikipedia.org These reactions are performed in aqueous conditions and exhibit remarkable regio- and stereoselectivity, typically yielding the desired β-nucleoside product without the need for complex protecting group strategies. nih.gov This method can be conducted as a one-pot reaction or in a sequential two-step process where a sugar-1-phosphate intermediate is first generated and then coupled with the target base. rsc.org The substrate scope of these enzymes can be expanded through protein engineering, opening pathways to novel nucleoside analogs that are challenging to produce via chemical synthesis. nih.govresearchgate.net
Table 1: Comparison of Foundational Synthetic Approaches
| Strategy | Description | Advantages | Disadvantages |
| Divergent Synthesis | Modification of a pre-existing nucleoside. | Utilizes inherent stereochemistry of starting material; good for creating libraries of analogs. | Often requires multiple protection/deprotection steps; can have lower overall yields. |
| Convergent Synthesis | Coupling of separately synthesized sugar and base moieties (Glycosylation). | Highly flexible and modular; efficient for large-scale synthesis; good stereocontrol (e.g., Vorbrüggen). | Requires synthesis of two separate complex molecules. |
| Enzymatic Trans-glycosylation | Enzyme-catalyzed exchange of a nucleobase from a sugar donor to an acceptor base. | High stereo- and regioselectivity; mild, aqueous reaction conditions; environmentally friendly. | Substrate scope can be limited by the enzyme's specificity. |
Specific Chemical Synthetic Routes for Tezacitabine (B1683120) Anhydrous, (Z)-
The synthesis of Tezacitabine anhydrous, (Z)-, presents two primary chemical challenges: the stereoselective formation of the (Z)-configured exocyclic double bond and the introduction of the fluoromethylene group at the 2'-position of the sugar ring. The most logical synthetic pathway involves the creation of a 2'-keto nucleoside intermediate, which then undergoes a specialized olefination reaction.
The critical (Z)-geometry of the 2'-(fluoromethylene) moiety is not determined during the glycosylation step but in the subsequent olefination of a 2'-keto intermediate. The primary stereochemical challenge during glycosylation is controlling the anomeric center to ensure the formation of the β-nucleoside, which is standard for most biologically active nucleoside analogs.
The key to achieving the final (Z)-configuration lies in the choice of olefination method. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes from carbonyls. wikipedia.org While the standard HWE reaction typically favors the formation of the more thermodynamically stable (E)-alkene, a specific variation known as the Still-Gennari modification is employed to achieve high (Z)-selectivity. nih.govnih.govresearchgate.net This modification utilizes phosphonate (B1237965) reagents with electron-withdrawing ester groups (e.g., trifluoroethyl) and strongly dissociating reaction conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether (18-crown-6) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-isomer. researchgate.net
The synthesis begins with a suitably protected cytidine (B196190) derivative. The 2'-hydroxyl group is oxidized to a ketone using standard reagents like the Dess-Martin periodinane, yielding a key 2'-keto nucleoside intermediate. nrochemistry.com This ketone is the electrophile that will be transformed into the target fluoromethylene group.
The crucial carbon-carbon double bond and the fluorine atom are introduced simultaneously using a Horner-Wadsworth-Emmons reaction. wikipedia.org Specifically, the 2'-keto nucleoside is reacted with the carbanion generated from a fluorinated phosphonate, such as diethyl (fluoromethyl)phosphonate. To ensure the desired (Z)-configuration, the Still-Gennari conditions are applied as described above. The electron-withdrawing nature of the phosphonate reagent under these conditions leads to the stereoselective formation of the (Z)-fluoroalkene, yielding the protected form of (Z)-Tezacitabine. Final deprotection of the sugar's hydroxyl groups and the cytosine exocyclic amine furnishes the target molecule, Tezacitabine anhydrous, (Z)-.
Table 2: Key Reagents in the Synthesis of Tezacitabine Anhydrous, (Z)-
| Step | Reagent Class | Specific Example | Purpose |
| Oxidation | Oxidizing Agent | Dess-Martin Periodinane | Conversion of 2'-hydroxyl group to a 2'-keto group. |
| Olefination | Phosphonate Reagent | Trifluoroethyl (fluoromethyl)phosphonate | Source of the fluoromethylene group for the HWE reaction. |
| Olefination | Strong, Non-nucleophilic Base | Potassium Hexamethyldisilazide (KHMDS) | Deprotonation of the phosphonate to form the reactive carbanion. |
| Olefination | Additive | 18-crown-6 | Sequesters the potassium cation to promote (Z)-selectivity (Still-Gennari conditions). |
Critical Role of Anhydrous Reaction Conditions
The synthesis of complex nucleoside analogs like Tezacitabine anhydrous, (Z)- necessitates stringent control over reaction parameters, with the exclusion of water being paramount. Anhydrous conditions, meaning the absence of water, are crucial in numerous steps of its chemical synthesis to prevent undesirable side reactions and ensure the formation of the desired product with high yield and purity. fiveable.me The reagents employed in the synthesis of Tezacitabine are often highly reactive and susceptible to hydrolysis.
For instance, key steps in published synthetic routes involve the use of moisture-sensitive reagents such as lithium hexamethyldisilazide (LiHMDS), diethyl chlorophosphate, and tributyltin hydride. drugfuture.com LiHMDS is a strong, non-nucleophilic base used to generate the necessary carbanion for the condensation reaction that forms the fluorovinylidene group. drugfuture.com In the presence of water, LiHMDS would be rapidly quenched, protonating the base and preventing the desired reaction from occurring. Similarly, organotin hydrides like tributyltin hydride, used in the reduction of the fluorovinyl sulfone intermediate, can react with water, reducing their effectiveness. drugfuture.com
The importance of maintaining a dry environment extends to preventing the hydrolysis of intermediates and protecting groups. fiveable.me Protecting groups, such as the 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) used to shield the hydroxyl groups of the cytidine starting material, are susceptible to cleavage in the presence of water, which would expose the reactive hydroxyls and lead to a mixture of unwanted byproducts. drugfuture.com Therefore, reactions are typically conducted in dried solvents under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering. fiveable.me Failure to maintain anhydrous conditions can lead to significantly lower yields, the formation of impurities that are difficult to separate, and potential failure of the entire synthetic sequence.
| Reagent/Intermediate | Role in Synthesis | Rationale for Anhydrous Conditions |
| Lithium Hexamethyldisilazide (LiHMDS) | Strong Base | Highly reactive with water; quenching prevents the desired deprotonation. |
| Diethyl Chlorophosphate | Activating Agent | Susceptible to hydrolysis, which would inhibit the intended reaction. |
| Tributyltin Hydride | Reducing Agent | Can react with water, reducing its efficacy in the desired reduction step. drugfuture.com |
| Protected Cytidine Intermediates | Key Building Blocks | Silyl protecting groups are labile to water, leading to unwanted deprotection and side reactions. drugfuture.com |
Innovations in Nucleoside Analog Synthesis Relevant to Tezacitabine Anhydrous, (Z)-
The field of nucleoside analog synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable manufacturing processes. tandfonline.com While traditional chemical synthesis has been successful in producing molecules like Tezacitabine, these multi-step routes can be complex and costly. natahub.org Innovations in biocatalysis and radiochemical labeling are particularly relevant to the production and research of Tezacitabine anhydrous, (Z)-, offering pathways to overcome some of the limitations of purely chemical methods. researchgate.netnih.gov These advanced methodologies aim to improve aspects like stereoselectivity, reduce the use of harsh reagents, and facilitate the study of the drug's mechanism of action. researchgate.netnumberanalytics.com
Enzyme-Catalyzed Synthesis of Nucleoside Analogs
Enzymatic synthesis represents a powerful alternative to traditional chemical routes for producing nucleoside analogs. researchgate.net This approach utilizes enzymes as biocatalysts, which can offer remarkable chemo-, regio-, and stereoselectivity, often under mild reaction conditions. researchgate.net For a molecule like Tezacitabine, with its specific (Z)-isomer configuration and multiple chiral centers, achieving such precision through chemical means can be challenging.
The use of enzymes such as nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs) has become a versatile tool for synthesizing a wide array of nucleoside analogs. researchgate.net These enzymes catalyze the formation of the N-glycosidic bond between a sugar moiety and a nucleobase. mdpi.com This technology offers a potentially more environmentally friendly and efficient route compared to multi-step chemical processes. researchgate.net While specific enzymatic synthesis of Tezacitabine is not widely documented in public literature, the principles of biocatalysis are highly applicable. An enzymatic approach could potentially simplify the synthesis by reducing the number of protection and deprotection steps required in chemical synthesis.
Key Enzymes in Nucleoside Analog Synthesis:
| Enzyme Class | Catalyzed Reaction | Advantages for Synthesis |
| Nucleoside Phosphorylases (NPs) | Reversible phosphorolysis of nucleosides. tandfonline.com | Can be used to exchange nucleobases, allowing for the synthesis of various analogs from a common precursor. tandfonline.com |
| 2'-Deoxyribosyltransferases (NDTs) | Transfer of a deoxyribose group between nucleobases. researchgate.net | Offers a direct method for creating the crucial glycosidic bond with high stereocontrol. researchgate.net |
| Nucleoside Kinases | Phosphorylation of nucleosides. mdpi.com | Crucial for producing the active triphosphate forms of nucleoside analogs for in vitro studies. nih.gov |
The primary challenge in applying this technology to a complex molecule like Tezacitabine would be finding or engineering an enzyme that can accommodate the modified sugar with the (Z)-fluoromethylene group. However, advances in enzyme engineering and directed evolution are continuously expanding the substrate scope of these biocatalysts, making the future enzymatic production of Tezacitabine and its derivatives a feasible prospect. natahub.org
Radiochemical Synthesis for Research Applications
Radiolabeled compounds are indispensable tools in pharmaceutical research, enabling the study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. numberanalytics.com The radiochemical synthesis of Tezacitabine allows researchers to trace the molecule in biological systems, providing critical data for its development.
A method for the synthesis of tritium-labeled ([³H]) Tezacitabine has been described. drugfuture.com This process involves the introduction of iodine at the 5-position of the cytosine ring of a diacetyl-protected Tezacitabine intermediate. Subsequent catalytic hydrogenation with tritium (B154650) gas (³H₂) replaces the iodine with tritium, followed by hydrolysis of the acetyl protecting groups to yield the final radiolabeled product. drugfuture.com The use of tritium is advantageous as it can often be introduced late in the synthetic sequence and its location can be determined using ³H NMR. rti.org
The availability of radiolabeled Tezacitabine is crucial for:
Mechanism of Action Studies: Investigating how Tezacitabine diphosphate (B83284) inhibits ribonucleotide reductase and how the triphosphate form interacts with DNA polymerase. nih.govnih.gov
Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in various tissues and fluids over time.
Target Engagement Assays: Directly measuring the binding of the drug to its intended enzyme target in cells or in vivo. frontiersin.org
The synthesis requires specialized facilities and expertise to handle radioactive materials safely. rti.org The choice of isotope (e.g., ³H, ¹⁴C) and the position of the label are critical considerations in designing a radiochemical synthesis to ensure that the label is not lost during metabolic processes and provides meaningful data. numberanalytics.com
Overcoming Synthetic Challenges in Scalable Production
Transitioning the synthesis of a complex molecule like Tezacitabine anhydrous, (Z)- from a laboratory setting to large-scale industrial production presents significant challenges. These hurdles often revolve around cost, efficiency, purity, and environmental impact. chemrxiv.org The multi-step chemical synthesis described in the literature involves costly reagents, cryogenic conditions, and extensive chromatographic purification to separate the desired (Z)-isomer from the (E)-isomer, all of which are difficult and expensive to implement on a large scale. drugfuture.com
Innovations in biocatalysis and process engineering are being explored to address these types of challenges in nucleoside analog manufacturing. natahub.orgchemrxiv.org
Enzyme Engineering: As mentioned, developing an engineered enzyme could provide a highly stereoselective route to the (Z)-isomer, potentially eliminating the need for chromatographic separation. natahub.org
Flow Chemistry: Continuous flow reactors offer better control over reaction parameters (temperature, mixing) and can improve safety when handling hazardous reagents. This technology can also be more easily scaled up compared to traditional batch processing.
Process Optimization: Systematically optimizing each step of the synthesis to improve yields, reduce reaction times, and substitute costly or hazardous reagents with cheaper, safer alternatives is crucial for an economically viable process.
Addressing these challenges is essential for making complex drugs like Tezacitabine more accessible by reducing the cost of manufacturing and improving the sustainability of the production process.
Structure Activity Relationship Sar and Rational Design of Tezacitabine Anhydrous, Z Analogs
Core Principles of Structure-Activity Relationships in Medicinal Chemistry
The fundamental concept of Structure-Activity Relationship (SAR) in medicinal chemistry posits that the biological activity of a compound is intrinsically linked to its chemical structure. wikipedia.orggardp.orgpharmacologymentor.com By systematically modifying the chemical structure of a molecule, medicinal chemists can observe corresponding changes in its biological effects, thereby identifying the key structural components responsible for its therapeutic action. gardp.orgsumathipublications.com This iterative process of synthesis and biological testing allows for the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. sumathipublications.commonash.edu
SAR studies aim to identify the specific structural features, or pharmacophores, that are essential for a molecule's interaction with its biological target. gardp.orgnih.gov These pharmacophoric elements can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and specific stereochemical configurations. nih.gov Understanding the SAR of a particular compound or class of compounds provides a roadmap for rational drug design, enabling chemists to make targeted modifications to improve desired properties. sumathipublications.commonash.edu The insights gained from SAR studies are often translated into quantitative structure-activity relationship (QSAR) models, which use mathematical relationships to predict the biological activity of novel compounds based on their structural features. wikipedia.orgpharmacologymentor.com
Stereochemical Influence of the (2'Z)-Configuration on Biological Efficacy
The stereochemistry of a molecule plays a critical role in its biological activity, as interactions with chiral biological targets such as enzymes and receptors are often highly specific. In the case of Tezacitabine (B1683120), the (2'Z)-configuration of the fluorovinyl substituent on the sugar moiety is a crucial determinant of its biological efficacy. This specific spatial arrangement of the fluorine atom influences the molecule's conformation and its ability to fit into the active site of its target enzyme, ribonucleotide reductase (RNR).
The precise orientation of the fluorine atom in the (Z)-configuration is thought to be optimal for the mechanism-based inactivation of RNR. This stereochemical arrangement facilitates the key chemical reactions that lead to the irreversible inhibition of the enzyme, thereby halting DNA synthesis and inducing apoptosis in cancer cells. drugbank.com Any deviation from this specific stereoisomeric form would likely alter the interaction with the enzyme, potentially reducing or abolishing its inhibitory activity. Therefore, the (2'Z)-configuration is considered an essential pharmacophoric element for the potent anticancer activity of Tezacitabine.
Identification and Functional Role of Essential Pharmacophoric Elements
A pharmacophore is defined as the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a biological response. For Tezacitabine and its analogs, several key pharmacophoric elements have been identified that are crucial for their activity as ribonucleotide reductase inhibitors.
These essential features include:
The Cytosine Base: This pyrimidine (B1678525) base is fundamental for recognition by cellular kinases, which phosphorylate Tezacitabine to its active di- and triphosphate forms. drugbank.com It also plays a role in the interaction with the active site of ribonucleotide reductase.
The Sugar Moiety: The core furanose ring provides the scaffold for the other functional groups. Its conformation is critical for the correct positioning of the base and the 2'-substituent.
The 2'-Fluorovinyl Group in the (Z)-Configuration: As previously discussed, this moiety is the key functional group responsible for the mechanism-based inactivation of ribonucleotide reductase. The presence and specific stereochemistry of the fluorine atom are paramount for its inhibitory action.
The 5'-Hydroxyl Group: This group is the site of phosphorylation by cellular kinases, a necessary step for the activation of Tezacitabine. drugbank.com
The combination and spatial orientation of these elements define the pharmacophore of Tezacitabine. The table below summarizes these key features and their functional roles.
| Pharmacophoric Element | Functional Role |
| Cytosine Base | Recognition by kinases, interaction with RNR active site. |
| Sugar Moiety | Structural scaffold, correct positioning of functional groups. |
| 2'-Fluorovinyl Group ((Z)-config) | Mechanism-based inactivation of ribonucleotide reductase. |
| 5'-Hydroxyl Group | Site of activation via phosphorylation. |
Mechanistic Insights into the 2'-Fluorovinyl Moiety's Contribution to Ribonucleotide Reductase Inactivation
The anticancer activity of Tezacitabine stems from its ability to irreversibly inhibit ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. drugbank.com After cellular uptake, Tezacitabine is phosphorylated to its active diphosphate (B83284) form, Tezacitabine diphosphate. This metabolite then acts as a mechanism-based inhibitor of RNR.
The inactivation process is initiated by the interaction of Tezacitabine diphosphate with the RNR active site. The 2'-fluorovinyl moiety plays a central role in this process. Theoretical studies on similar inhibitors, such as gemcitabine (B846), suggest that the presence of the fluorine atom alters the normal catalytic mechanism of the enzyme. nih.govnih.gov This deviation from the natural pathway leads to the generation of a reactive intermediate that covalently modifies and inactivates the enzyme, likely through alkylation of a critical residue in the R1 subunit. nih.gov This irreversible inactivation of RNR depletes the pool of deoxyribonucleotides necessary for DNA replication and repair, ultimately leading to cell death. drugbank.com
Methodologies for Structural Diversification and Chemical Derivatization
To explore the SAR of Tezacitabine and develop analogs with improved properties, medicinal chemists employ various strategies for structural diversification and chemical derivatization. These methods involve systematically modifying different parts of the Tezacitabine scaffold and evaluating the impact of these changes on biological activity.
Rational Modification of the Cytidine (B196190) Base
The cytidine base of Tezacitabine is a key site for structural modification. Rational design strategies focus on altering the electronic and steric properties of the base to enhance its interaction with the target enzyme or to improve its metabolic stability. Modifications can include the introduction of different substituents on the pyrimidine ring or even the replacement of the cytosine base with other heterocyclic systems.
For instance, structural information from enzyme-RNA complexes can guide the design of nucleoside analogs. nih.gov By understanding the specific contacts between the nucleobase and the enzyme, it is possible to design modifications that enhance binding affinity or catalytic efficiency. nih.govnih.gov The goal of these modifications is to create analogs with increased potency, improved selectivity for tumor cells, or better resistance to metabolic deactivation by enzymes like cytidine deaminase. drugbank.com
| Modification Site | Rationale | Potential Outcome |
| N4-amino group | Alter hydrogen bonding | Enhanced binding affinity |
| C5 position | Introduce steric bulk or electronic effects | Improved selectivity or potency |
| Heterocyclic core | Replace with other purines or pyrimidines | Alter target specificity |
Systematic Alterations of the Sugar Moiety and Their Functional Consequences
The sugar moiety of Tezacitabine provides the structural framework for the key functional groups and its conformation is critical for biological activity. Systematic alterations to the sugar ring are performed to probe the steric and conformational requirements of the RNR active site.
Modifications can include:
Alterations at the 2'-position: While the (Z)-fluorovinyl group is crucial, exploring other substituents can provide valuable SAR data.
Replacement of the furanose ring: Replacing the ribose sugar with alternative ring systems can lead to novel analogs with different pharmacokinetic profiles.
Prodrug Design Strategies for Optimized Cellular Uptake and Bioactivation
Nucleoside analogs, including Tezacitabine, are hydrophilic molecules and thus often exhibit poor membrane permeability, which limits their oral bioavailability and cellular uptake. researchgate.net To overcome this, various prodrug strategies have been developed. researchgate.netnih.gov These strategies involve chemically modifying the parent drug to create a more lipophilic derivative that can more easily cross cell membranes. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug. nih.gov
Common prodrug approaches for nucleoside analogs include the formation of carboxylic acid esters, carbonates, and carbamates at the hydroxyl groups of the sugar moiety. researchgate.net These modifications increase the lipophilicity of the molecule, facilitating its transport across the cell membrane. researchgate.net Another advanced approach is the use of phosphoramidate (B1195095) prodrugs, which not to only enhance cellular penetration but also to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs. nih.govacs.org
The phosphorodiamidate prodrug approach is a sophisticated strategy designed to deliver the monophosphate of a nucleoside analog directly into the cell. This is particularly advantageous as the first phosphorylation step, catalyzed by deoxycytidine kinase in the case of many cytidine analogs, is a common mechanism of drug resistance. nih.gov
In this approach, the phosphate (B84403) group is masked with two amino acid ester moieties, creating a neutral, lipophilic molecule. acs.org This phosphorodiamidate prodrug can readily diffuse across the cell membrane. Intracellularly, the amino acid ester groups are cleaved by cellular enzymes, such as carboxylesterases and phosphoramidases, to release the nucleoside monophosphate. acs.org This active monophosphate can then be further phosphorylated to the di- and triphosphate forms, which are the ultimate cytotoxic agents that inhibit DNA synthesis. researchgate.net
Table 1: Representative Amino Acid Esters Used in Phosphorodiamidate Prodrugs
| Amino Acid | Ester Group |
| L-Alanine | Methyl, Ethyl, Benzyl |
| L-Valine | Methyl, Ethyl |
| L-Isoleucine | Methyl, Ethyl |
| L-Phenylalanine | Methyl, Ethyl, Benzyl |
This table presents examples of amino acid esters that have been successfully used in the phosphorodiamidate prodrug approach for other nucleoside analogs and could be applicable to Tezacitabine.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tezacitabine Anhydrous, (Z)- Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Tezacitabine anhydrous, (Z)- analogs, QSAR studies could be instrumental in predicting the anticancer activity of novel derivatives and in guiding the synthesis of more potent compounds.
A typical QSAR study involves the calculation of a set of molecular descriptors for each analog in a series. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. A statistical model is then developed to correlate these descriptors with the observed biological activity, often expressed as the concentration required to inhibit a certain biological process by 50% (IC50).
While specific QSAR models for Tezacitabine anhydrous, (Z)- analogs are not publicly available, studies on other ribonucleotide reductase inhibitors and nucleoside analogs have identified key descriptors that influence their activity. nih.govmdpi.com These often include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: Like molecular volume and surface area, which can influence how well the analog fits into the active site of the target enzyme.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is a measure of the molecule's lipophilicity and affects its ability to cross cell membranes.
A hypothetical QSAR equation for a series of Tezacitabine analogs might take the following form:
log(1/IC50) = β₀ + β₁(Descriptor 1) + β₂(Descriptor 2) + ... + ε
Where β₀, β₁, and β₂ are regression coefficients, and ε is the error term. Such a model, once validated, could be used to predict the IC50 values of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
Preclinical Pharmacological Research Methodologies and Discoveries for Tezacitabine Anhydrous, Z
In Vitro Pharmacological Investigations
In vitro studies have been instrumental in characterizing the pharmacological profile of tezacitabine (B1683120). These studies utilize cancer cell lines grown in controlled laboratory settings to assess the drug's direct effects on cellular processes.
Selection and Characterization of Relevant Cell Line Models
A diverse panel of human cancer cell lines has been employed to evaluate the breadth of tezacitabine's activity.
Tezacitabine has been tested against a variety of human carcinoma cell lines to determine its efficacy in solid tumors. nih.gov For instance, studies have utilized the HCT 116 human colon carcinoma cell line to investigate the interaction of tezacitabine with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR). nih.gov The cytotoxic effects of tezacitabine have also been observed in other solid tumor cell lines, including COLO-205 (colon), MCF-7 (breast), and PC-3 (prostate). nih.govbioinformation.net Research has also involved HeLa (cervical cancer) cells in evaluating the cytotoxic effects of various compounds. bioinformation.net
Table 1: Examples of Human Carcinoma Cell Lines Used in Tezacitabine Research
| Cell Line | Cancer Type |
| HCT 116 | Colon Carcinoma |
| HeLa S3 | Cervical Carcinoma |
| COLO-205 | Colon Carcinoma |
| MCF-7 | Breast Carcinoma |
| PC-3 | Prostate Carcinoma |
This table is for illustrative purposes and is not exhaustive.
The activity of tezacitabine has also been evaluated in hematological malignancies. nih.gov Leukemia cell lines such as CCRF-SB, KG-1, and Jurkat have been used to study the drug's impact on the cell cycle and induction of apoptosis. nih.govcellosaurus.org Jurkat cells, an immortalized line of T lymphocytes, are particularly valuable for studying T-cell receptor signaling and activation. biocompare.com The CCRF-SB cell line, derived from a patient with acute lymphoblastic leukemia, is another important model for hematological cancer research.
Table 2: Leukemia Cell Lines in Tezacitabine Studies
| Cell Line | Leukemia Type |
| CCRF-SB | B-lymphoblastoid |
| KG-1 | Acute Myelogenous Leukemia |
| Jurkat | T-cell Leukemia |
This table is for illustrative purposes and is not exhaustive.
To understand and overcome drug resistance, a significant challenge in cancer therapy, researchers develop tumor cell lines with acquired resistance. vitrobiotech.com This involves exposing cancer cells to a drug over time until a resistant population emerges. nih.gov These resistant cell lines are crucial for identifying the mechanisms of resistance and for screening new drugs or combination therapies that can overcome it. vitrobiotech.comnih.gov For example, doxorubicin-resistant HCT116 cells have been established to investigate ways to sensitize cancer cells to existing chemotherapeutic agents. nih.gov
Evaluation of Cytostatic and Cytotoxic Efficacy
Tezacitabine exhibits both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects. nih.govnih.gov Its efficacy is often quantified by determining the concentration required for 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) in various cancer cell lines. researchgate.net Studies have shown that tezacitabine can induce apoptosis, or programmed cell death, in tumor cells. nih.gov
Assessment of DNA Synthesis Inhibition Dynamics
A primary mechanism of action for tezacitabine is the inhibition of DNA synthesis. nih.govmedchemexpress.comdrugbank.comselleckchem.com As a nucleoside analogue, it interferes with the replication and repair of DNA. nih.govnih.gov Following intracellular phosphorylation, the diphosphate (B83284) form of tezacitabine irreversibly inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA. nih.gov The triphosphate form of tezacitabine can be incorporated into the DNA strand, leading to chain termination and subsequent DNA damage. nih.govnih.gov This disruption of DNA synthesis ultimately triggers cell death. nih.gov
Direct Measurement of Ribonucleotide Reductase Activity
Tezacitabine, a structural analog of deoxycytidine, exerts its cytotoxic effects primarily through the inhibition of ribonucleotide reductase (RR), a critical enzyme for DNA synthesis and repair. nih.gov The active form of the drug, its diphosphate, directly targets and irreversibly inhibits the hRRM1 subunit of human ribonucleotide reductase (hRR). nih.gov This inhibition disrupts the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the cellular pools of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication. mit.edu
The activity of ribonucleotide reductase can be quantified using various methods. A liquid chromatography with tandem mass spectrometry (LC-MS/MS)-based assay has been developed to measure the activity of both aerobic and anaerobic RNRs on any combination of substrates. nih.gov This method offers higher throughput and versatility compared to traditional radioactive or coupled enzyme assays. nih.gov The fundamental reaction catalyzed by RR involves the conversion of ribonucleotides to deoxyribonucleotides, a process essential for maintaining the building blocks of DNA. nih.gov
The inhibition of RR by agents like tezacitabine is a key mechanism for inducing cell death. researchgate.net By halting DNA synthesis and repair, the cell is pushed towards apoptosis. nih.gov
Table 1: Mechanism of Tezacitabine on Ribonucleotide Reductase
| Component | Action | Reference |
| Tezacitabine diphosphate | Irreversibly inhibits the hRRM1 subunit of ribonucleotide reductase. | nih.gov |
| Ribonucleotide Reductase | Catalyzes the conversion of ribonucleotides to deoxyribonucleotides. | mit.edunih.gov |
| Cellular Impact | Depletion of dNTP pools, inhibition of DNA synthesis and repair, leading to apoptosis. | nih.govmit.edu |
Flow Cytometric Analysis of Cell Cycle Perturbations
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining cells with fluorescent dyes that bind stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), the DNA content of individual cells can be measured. mit.edunih.gov This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. youtube.com
Studies on Tezacitabine (FMdC) have utilized flow cytometry to investigate its effects on the cell cycle of various human solid tumor and leukemia cell lines. Research has shown that tezacitabine induces a block in the G1 and S phases of the cell cycle. nih.gov Specifically, low concentrations of tezacitabine lead to a leaky block in the S-phase, while higher concentrations (greater than 10 nM) cause a block in the G1 phase. nih.gov This disruption of the normal cell cycle progression is a key aspect of its anticancer activity.
Table 2: Effect of Tezacitabine on Cell Cycle Phases
| Cell Cycle Phase | Effect of Tezacitabine | Tezacitabine Concentration | Reference |
| G1 Phase | Block | > 10 nM | nih.gov |
| S Phase | Leaky Block | Low concentrations | nih.gov |
Biochemical and Morphological Assays for Apoptosis Induction
Tezacitabine has been demonstrated to be a potent inducer of apoptosis, or programmed cell death. nih.gov The induction of apoptosis can be detected and quantified through various biochemical and morphological assays.
Biochemical assays often focus on the activation of caspases, a family of proteases that are central to the apoptotic process. bio-rad-antibodies.com For instance, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis. thermofisher.com Studies have confirmed that tezacitabine effectively induces apoptotic cell death through the caspase 3/7 pathway. nih.gov Other methods to detect apoptosis include assays that measure changes in the mitochondrial membrane potential or the externalization of phosphatidylserine (B164497) on the cell surface. bio-rad-antibodies.com
Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, can be observed using microscopy. nih.gov Flow cytometry can also be used to identify apoptotic cells, which often exhibit a sub-G1 peak in DNA content histograms due to DNA fragmentation. researchgate.net
Synergy Studies in Combination with Other Antineoplastic Agents (e.g., 5-Fluorouracil)
The combination of different chemotherapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. Studies have investigated the interaction between tezacitabine and 5-fluorouracil (5-FU), another widely used antimetabolite. researchgate.net
Research using response surface analysis and clonogenic assays to evaluate the combination of tezacitabine and 5-FU in HCT 116 cells found the interaction to be antagonistic. researchgate.net However, a different outcome was observed when tezacitabine was combined sequentially with floxuridine (B1672851) (FUdR), a metabolite of 5-FU. This sequential combination resulted in a potentiation of cell killing in the clonogenic assay, an additive effect in the response surface analysis, and increased apoptosis compared to FUdR alone. researchgate.net These findings suggest that tezacitabine can enhance the DNA-directed effects of fluoropyrimidines. researchgate.net
The synergistic potential of 5-FU with other compounds has been demonstrated in various studies. For example, combining 5-FU with taurine (B1682933) has been shown to have a synergistic anticancer effect in a colon cancer rat model. nih.gov Similarly, a combination of 5-FU and diosmetin (B1670712) exhibited a synergistic effect against HCT-116 cells by inducing apoptosis. mdpi.com
Advanced In Vitro Modeling Approaches (e.g., 3-Dimensional Cell Culture Systems)
Traditional two-dimensional (2D) cell culture models, while foundational, often fail to fully replicate the complex microenvironment of a tumor. nih.gov Three-dimensional (3D) cell culture models, such as spheroids, organoids, and hydrogel-based systems, are increasingly being adopted as they more accurately mimic in vivo conditions, including cell-to-cell and cell-to-matrix interactions. nih.govnih.gov These advanced models are considered a bridge between 2D cultures and animal models, offering a more predictive platform for drug screening. nih.gov
While there is extensive research on the use of 3D models for evaluating anticancer drugs, specific studies detailing the use of Tezacitabine anhydrous, (Z)- within these advanced in vitro systems are not widely reported in the currently available literature. The application of 3D cell culture models to investigate the efficacy and mechanisms of tezacitabine, particularly in recapitulating the tumor microenvironment, represents a significant area for future research.
In Vivo Studies Utilizing Animal Models
Application of Tumor Xenograft Models (e.g., HCT 116 Tumor Xenografts, HeLa S3 Xenograft)
Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel anticancer agents. reactionbiology.comaltogenlabs.com
HCT 116 Tumor Xenografts:
The HCT 116 human colon cancer cell line is extensively used to establish subcutaneous xenograft models. xenograft.netaltogenlabs.com These models are valuable for studying tumor growth, drug response, and the molecular mechanisms of colon cancer. xenograft.net The HCT 116 xenograft model has been utilized to assess the efficacy of various therapies, including chemotherapeutic agents like 5-FU and targeted therapies. altogenlabs.com Research has demonstrated the response of human colon tumor xenografts to tezacitabine, highlighting its antitumor activity in an in vivo setting.
HeLa S3 Xenograft:
The HeLa cell line, derived from human cervical cancer, is another widely used cell line in cancer research, including for the creation of xenograft models. altogenlabs.comxenograft.net The HeLa xenograft model allows for the in vivo investigation of cervical cancer and the testing of new treatments. nih.gov These models have been instrumental in studying various aspects of cancer biology, including tumor growth, angiogenesis, and the efficacy of combination therapies. altogenlabs.comxenograft.net While specific studies on the effect of tezacitabine on HeLa S3 xenografts are not detailed in the provided search results, the model remains a relevant platform for evaluating anticancer agents targeting cervical cancer.
Table 3: Common Xenograft Models in Cancer Research
| Xenograft Model | Cell Line Origin | Cancer Type | Common Applications | References |
| HCT 116 | Human | Colorectal Carcinoma | Studying tumor growth, drug efficacy (e.g., 5-FU), molecular mechanisms | reactionbiology.comxenograft.netaltogenlabs.com |
| HeLa | Human | Cervical Cancer | Investigating tumor development, angiogenesis, and new cancer therapies | altogenlabs.comxenograft.netnih.gov |
Quantitative Assessment of Tumor Growth Inhibition in Xenograft Models
The primary evaluation of an anticancer agent's in vivo efficacy relies on xenograft models, where human tumor cells are implanted into immunocompromised mice. The assessment of tumor growth inhibition provides a quantitative measure of the compound's biological activity. researchgate.net For Tezacitabine, studies in nude mouse models demonstrated that the agent causes regression of human tumors.
Standard metrics used in these models include the Tumor Growth Inhibition (TGI) and the ratio of treated to control tumor volumes (T/C), which provide a quantitative basis for comparing the efficacy of different compounds or dosing schedules. nih.gov While specific TGI percentages for Tezacitabine monotherapy are not consistently detailed in publicly available literature, its activity has been confirmed in various xenograft models. For instance, treatment with Tezacitabine led to the regression of xenografts derived from the PC-3 human prostate tumor cell line. The primary goal of these quantitative assessments is to establish a dose-response relationship and to select promising candidates for further development. researchgate.net
The table below summarizes the types of findings observed in preclinical xenograft studies of Tezacitabine.
| Model Type | Cancer Type | Key Observed Effect |
| Human Tumor Xenograft | Prostate Cancer (PC-3) | Induces apoptosis and causes tumor regression. |
| Human Tumor Xenograft | Colon Cancer | Enhances the DNA-directed effects of fluoropyrimidines. |
Utility of Genetically Engineered Mouse Models (GEMM)
Genetically Engineered Mouse Models (GEMM) have become indispensable tools in preclinical research, offering significant advantages over traditional xenograft models. nih.gov GEMMs are designed to carry specific genetic mutations that are known to drive human cancers, allowing tumors to develop de novo within a natural, immunocompetent microenvironment. nih.govjournalspub.info This process more accurately mimics the histopathological and molecular features of human cancers, including genetic heterogeneity and the spontaneous progression to metastatic disease. nih.gov
The applications of GEMMs in drug development are extensive. They are used to validate cancer genes and drug targets, evaluate therapeutic efficacy, understand mechanisms of drug resistance, and study the complex interactions between the tumor and its microenvironment. nih.gov For a ribonucleotide reductase inhibitor like Tezacitabine, GEMMs could be used to study how the tumor's genetic background (e.g., mutations in tumor suppressor genes like p53) influences the response to treatment. dntb.gov.ua The intact immune system in GEMMs is particularly crucial for evaluating compounds that may have immunomodulatory effects. crownbio.com
While the utility of GEMMs for testing nucleoside analogs and other targeted therapies is well-established, specific preclinical studies detailing the evaluation of Tezacitabine in GEMMs are not prominently available in the published literature.
Ethical Frameworks and Animal Welfare in Preclinical In Vivo Research
All preclinical in vivo research, including the studies conducted for Tezacitabine, is governed by stringent ethical frameworks designed to ensure animal welfare. These frameworks are built upon the core principles known as the "3Rs": Replacement, Reduction, and Refinement.
Replacement: This principle encourages the use of non-animal methods whenever possible. In vitro cell culture assays, for example, are used extensively in early screening before any animal testing is initiated.
Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically valid data. This involves careful experimental design, including power calculations to determine appropriate sample sizes. researchgate.net
Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes the use of appropriate analgesics and establishing humane endpoints for studies, such as defined limits on tumor size, to prevent prolonged suffering.
The ethical justification for using animal models rests on a careful benefit-harm analysis, where the potential knowledge to be gained and the future therapeutic benefit to human patients must outweigh the welfare cost to the animals involved. Regulatory bodies and institutional animal care and use committees (IACUCs) provide oversight to ensure all research adheres to these ethical standards.
Comparative Preclinical Analysis with Other Antimetabolite Agents
The preclinical profile of Tezacitabine has been characterized through comparative analyses with other key antimetabolite agents, particularly other deoxycytidine analogs like Gemcitabine (B846) and Cytarabine (B982) (ara-C). These comparisons are crucial for understanding the unique properties and potential advantages of a new compound.
Tezacitabine, Gemcitabine, and another analog, DMDC, are all inhibitors of ribonucleotide reductase. researchgate.net However, a key distinguishing feature of Tezacitabine is its relative resistance to metabolic inactivation by the enzyme cytidine (B196190) deaminase, a common pathway that can limit the efficacy of other drugs in this class. nih.gov
The table below provides a comparative overview of the mechanistic features of Tezacitabine and related antimetabolites.
| Feature | Tezacitabine | Gemcitabine | Cytarabine (ara-C) |
| Primary Target | Ribonucleotide Reductase (RRM1) nih.gov | Ribonucleotide Reductase nih.gov | DNA Polymerase |
| Mechanism | Irreversible inhibition of RRM1; DNA incorporation leading to strand breaks. nih.gov | Inhibition of ribonucleotide reductase; Masked DNA chain termination. nih.gov | Competitive inhibition of DNA polymerase. |
| Metabolism | Less susceptible to cytidine deaminase. nih.gov | Substrate for cytidine deaminase. | Substrate for cytidine deaminase. |
Preclinical studies demonstrated that Gemcitabine has a broad spectrum of activity against various human tumor xenografts, including breast, colon, lung, and pancreatic cancers, whereas the activity of ara-C was significantly more limited in solid tumor models. nih.gov Tezacitabine was developed to build upon these findings, with a design aimed at overcoming certain metabolic limitations.
Efficacy Evaluation in Diverse Animal Models
The antitumor activity of Tezacitabine has been evaluated across a range of preclinical cancer models to establish its spectrum of efficacy. The most common models used are human tumor xenografts, where cancer cells from various origins are implanted into immunodeficient mice. nih.gov These models allow for the direct assessment of a drug's effect on human-derived tumors.
Preclinical studies have indicated that Tezacitabine possesses activity against a variety of tumor types. Efficacy has been demonstrated in models of:
Prostate Cancer nih.gov
Colon Cancer
Solid refractory tumors nih.gov
While xenografts are a foundational tool, other animal models such as syngeneic models (where tumor cells from a specific mouse strain are implanted into an immunocompetent mouse of the same strain) and orthotopic models (where tumors are implanted in the organ of origin) provide additional insights into tumor-stroma interactions and metastasis. researchgate.net The breadth of activity in these diverse models helps to identify the cancer types most likely to respond in clinical settings.
Methodological Contributions of Preclinical Studies to Rational Drug Discovery
Preclinical studies were fundamental to the rational drug discovery process for Tezacitabine. The compound was specifically designed as an inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and a key target in cancer therapy. nih.govnih.gov The overarching goal of rational drug design is to develop molecules that interact with a specific, known biological target to achieve a therapeutic effect.
The methodological contributions of preclinical research in this context were twofold:
Target Validation: Preclinical studies confirmed that Tezacitabine functions as intended. Its diphosphate form was shown to be an irreversible inhibitor of the hRRM1 subunit of ribonucleotide reductase. nih.gov
Mechanism of Action Elucidation: Further in vitro and in vivo studies demonstrated that beyond RR inhibition, the triphosphate form of Tezacitabine is incorporated into DNA, leading to strand breaks and the induction of programmed cell death (apoptosis). nih.gov
This validation of the drug's mechanism of action in preclinical models provided a strong scientific rationale for advancing Tezacitabine into clinical trials, serving as a clear example of how preclinical pharmacology underpins modern, target-based drug discovery.
Feasibility Assessment and Iterative Compound Optimization
The development of Tezacitabine is an example of iterative compound optimization, a core process in drug discovery aimed at improving the properties of a lead compound. The goal is to enhance efficacy, improve pharmacokinetic characteristics, and increase selectivity.
A significant challenge with earlier nucleoside analogs was their rapid inactivation by the enzyme cytidine deaminase. Tezacitabine was specifically designed to be much less susceptible to this metabolic pathway, representing a key optimization step. nih.gov This improved metabolic stability was intended to increase the drug's bioavailability and duration of action, thereby enhancing its therapeutic potential.
The feasibility of this approach was assessed through a series of preclinical tests. These studies evaluate properties such as a compound's activity in cell-based assays, its metabolic stability in vitro, and its antitumor efficacy in vivo. This iterative cycle of design, synthesis, and testing allows medicinal chemists and pharmacologists to refine molecules, leading to the selection of a final drug candidate with an optimized profile for clinical development.
Evidence Generation for Biological Activity
The biological activity of Tezacitabine anhydrous, (Z)-, a synthetic pyrimidine (B1678525) nucleoside analogue, has been primarily investigated through a combination of in vitro cell-based assays and enzymatic studies. These preclinical research methodologies have been instrumental in elucidating its mechanism of action and its potential as an antineoplastic agent. The evidence for its biological activity is centered on its ability to disrupt DNA synthesis and induce programmed cell death in cancer cells.
Mechanism of Action:
Tezacitabine functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active forms. Cellular kinases phosphorylate Tezacitabine into its active diphosphate and triphosphate metabolites. nih.govnih.gov These metabolites are key to its cytotoxic effects.
The primary target of Tezacitabine's active form, tezacitabine diphosphate, is the enzyme ribonucleotide reductase (RNR). nih.govnih.gov RNR is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the essential building blocks for DNA synthesis and repair. nih.govnih.gov Tezacitabine diphosphate irreversibly inhibits the RRM1 subunit of ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication. nih.gov This inhibition of DNA synthesis ultimately triggers apoptosis, or programmed cell death, in rapidly dividing tumor cells. nih.govnih.gov
Furthermore, the triphosphate metabolite of Tezacitabine can be incorporated into the DNA strand during replication. nih.gov This incorporation leads to chain termination, further disrupting DNA synthesis and contributing to the compound's cytotoxic effects. nih.gov A notable characteristic of Tezacitabine is its relative resistance to deactivation by the enzyme cytidine deaminase, which can break down other similar nucleoside analogues. nih.gov
In Vitro Efficacy in Cancer Cell Lines:
The biological activity of Tezacitabine has been demonstrated across a range of human cancer cell lines, including those derived from both leukemias and solid tumors. In vitro studies have shown that Tezacitabine possesses both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) properties.
One study investigated the effects of Tezacitabine on several human leukemia and solid tumor cell lines, including CCRF-SB, KG-1, Jurkat, COLO-205, MCF-7, and PC-3 cells. nih.gov The research found that Tezacitabine induced a leaky block in the G1 and S phases of the cell cycle. nih.gov Specifically, at concentrations higher than 10 nM, a block in the G1 phase was observed, while at lower concentrations, an S-phase block occurred. nih.gov This disruption of the normal cell cycle progression is a key indicator of its antiproliferative activity.
Moreover, the same study demonstrated that Tezacitabine effectively induces apoptosis in these cell lines in a concentration-dependent manner. nih.gov The mechanism of this induced cell death was identified to be through the caspase 3/7 pathway, a critical execution pathway in apoptosis. nih.gov
While specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) from this particular study are not detailed in the provided information, the qualitative findings strongly support the biological activity of Tezacitabine against these cancer cell lines.
Enzymatic Inhibition:
The direct inhibitory effect of Tezacitabine's active metabolite on ribonucleotide reductase is a cornerstone of its mechanism. The irreversible inhibition of the hRRM1 subunit by tezacitabine diphosphate has been established. nih.gov This irreversible binding permanently inactivates the enzyme, leading to a sustained suppression of DNA synthesis. While the term "irreversible" implies a strong and lasting effect, a specific inhibitory constant (Ki) value, which quantitatively measures the potency of an inhibitor, is not available in the provided search results.
Antiviral Activity:
Theoretical and Computational Chemistry Approaches in Tezacitabine Anhydrous, Z Research
Role of In Silico Methodologies in Early-Stage Drug Discovery
In the realm of pharmaceutical research, in silico methodologies have become indispensable tools, significantly accelerating the early stages of drug discovery while reducing costs. rug.nlmdpi.com These computational approaches allow researchers to model, simulate, and predict the behavior of potential drug candidates before they are synthesized in the laboratory, a process that can be both time-consuming and expensive. youtube.com For a compound like Tezacitabine (B1683120) anhydrous, (Z)-, a synthetic pyrimidine (B1678525) nucleoside analogue with potential antineoplastic activity, in silico methods play a crucial role in understanding its mechanism of action and identifying potential therapeutic applications. nih.gov
The application of computational tools in the initial phases of drug development can involve screening vast libraries of virtual compounds to identify those with a high probability of interacting with a specific biological target. rug.nl This virtual screening process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. rug.nl Furthermore, in silico techniques can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, helping to identify potential liabilities early in the discovery pipeline. nih.gov In the context of Tezacitabine, these methods can help elucidate its interaction with its primary target, ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and a key target in cancer therapy. nih.govnih.gov
Advanced Molecular Modeling and Simulation Techniques
Advanced molecular modeling and simulation techniques provide a detailed, atomistic view of molecular interactions, offering profound insights that are often inaccessible through experimental methods alone. news-medical.net These techniques are broadly categorized into ligand-based and structure-based approaches, both of which are integral to modern drug design. nih.gov
Ligand-Based Computational Drug Design
Ligand-based computational drug design is employed when the three-dimensional structure of the biological target is unknown or poorly characterized. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands for a particular target, computational models such as pharmacophores and quantitative structure-activity relationships (QSAR) can be developed. nih.gov These models capture the essential chemical features required for biological activity and can be used to screen virtual libraries for new, potentially active compounds. nih.gov In the case of Tezacitabine, which is a structural analog of deoxycytidine, ligand-based methods could be used to compare its properties with other nucleoside analogs and to design novel derivatives with improved activity or selectivity. nih.gov
Structure-Based Computational Drug Design
When the three-dimensional structure of the target protein is available, structure-based computational drug design becomes a powerful tool. nih.gov This approach utilizes the known structure of the target, often obtained through X-ray crystallography or cryo-electron microscopy, to design or identify molecules that can bind to it with high affinity and selectivity. biocryst.com Techniques like molecular docking and molecular dynamics simulations are central to this process. biocryst.com
Prediction and Analysis of Molecular Interactions and Binding Modes
Understanding how a drug molecule interacts with its biological target at the atomic level is fundamental to rational drug design. Computational methods are instrumental in predicting and analyzing these intricate molecular interactions and binding modes. biorxiv.org
Computational Docking and Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes (e.g., Ribonucleotide Reductase)
For Tezacitabine, a key area of computational investigation is its interaction with ribonucleotide reductase (RNR). nih.gov RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis and repair. nih.govscispace.com Its activity is often upregulated in proliferating cancer cells, making it an attractive target for anticancer drugs. nih.gov
Computational Docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of Tezacitabine, docking studies can be performed to model the binding of its active diphosphate (B83284) form to the catalytic site of the RRM1 subunit of human RNR. nih.gov These studies can help identify the key amino acid residues involved in the binding and provide insights into the mechanism of irreversible inhibition. nih.govnih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-inhibitor complex over time, offering insights into the stability of the binding and the conformational changes that may occur upon ligand binding. nih.govnih.gov By simulating the motion of atoms and molecules, MD can reveal the flexibility of the binding site and the role of solvent molecules in the interaction. For the Tezacitabine-RNR complex, MD simulations can validate the binding modes predicted by docking and provide a more detailed understanding of the forces driving the interaction, such as hydrogen bonds and hydrophobic interactions. researchgate.net
Table 1: Key Computational Techniques in Tezacitabine Research
| Technique | Application in Tezacitabine Research | Key Insights |
|---|---|---|
| Virtual Screening | Identification of novel RNR inhibitors from large compound libraries. | Potential new lead compounds for further development. |
| QSAR | Relating the chemical structure of Tezacitabine and its analogs to their biological activity. | Guiding the design of more potent derivatives. |
| Pharmacophore Modeling | Defining the essential 3D features of molecules that inhibit RNR. | A template for searching for new inhibitors. |
| Molecular Docking | Predicting the binding pose of Tezacitabine diphosphate in the RNR active site. | Identification of key interacting residues. nih.gov |
| MD Simulations | Assessing the stability and dynamics of the Tezacitabine-RNR complex. | Understanding the conformational changes and binding energetics. nih.gov |
Computational Applications in Optimizing Compound Pharmacological Profiles
For Tezacitabine, computational tools can be used to predict how modifications to its chemical structure might affect its pharmacokinetic properties. For example, by calculating properties like lipophilicity and polar surface area, researchers can estimate how well a derivative might be absorbed and distributed in the body. Furthermore, models can predict potential sites of metabolism, allowing chemists to design modifications that enhance the drug's resistance to metabolic deactivation by enzymes like cytidine (B196190) deaminase, a known challenge for some nucleoside analogs. nih.gov This multi-parameter optimization, guided by computational predictions, is essential for developing a drug candidate with the desired efficacy and safety profile. mdpi.com
Emerging Research Directions and Future Perspectives for Tezacitabine Anhydrous, Z
Development of Novel and Efficient Synthetic Routes for Industrial Production
While specific industrial-scale synthetic routes for Tezacitabine (B1683120) anhydrous, (Z)- are proprietary and not extensively detailed in publicly available literature, the general approach to synthesizing nucleoside analogs like Tezacitabine involves multi-step processes. A key challenge in the synthesis of fluorinated nucleosides is the stereospecific introduction of the fluorine atom. One notable method developed for the synthesis of MDL 101,731 (Tezacitabine) involved a new stereospecific method to create fluoro olefins as a crucial step. researchgate.net The goal of ongoing research in this area is to develop synthetic pathways that are not only efficient and high-yielding but also cost-effective and scalable for industrial production. These efforts often focus on minimizing the number of reaction steps, using readily available and less expensive starting materials, and employing catalytic methods to improve reaction efficiency and reduce waste.
Table 1: Key Considerations in the Industrial Synthesis of Tezacitabine Anhydrous, (Z)-
| Consideration | Description |
| Stereoselectivity | Ensuring the correct 3D arrangement of atoms, particularly at the fluoromethylene group, is crucial for the drug's biological activity. |
| Starting Materials | Sourcing or synthesizing the initial chemical building blocks in a cost-effective and scalable manner. |
| Reagent Efficiency | Utilizing reagents that provide high conversion rates and can be used in smaller quantities to minimize cost and waste. |
| Purification | Developing efficient methods to isolate the final product with high purity, removing byproducts and unreacted starting materials. |
| Process Safety | Ensuring that all synthetic steps can be performed safely on a large scale, considering potential hazards of reagents and intermediates. |
| Environmental Impact | Minimizing the environmental footprint of the synthesis by reducing solvent use and waste generation. |
Innovative Derivatization Strategies for Enhanced Analytical Probes and Research Tools
The derivatization of Tezacitabine anhydrous, (Z)- offers a powerful avenue for creating sophisticated analytical probes and research tools. By chemically modifying the Tezacitabine molecule, researchers can introduce functionalities that enable new ways to study its mechanism of action and interaction with biological systems.
One key area of interest is the development of fluorescent probes. nih.gov By attaching a fluorescent dye to the Tezacitabine molecule, it becomes possible to visualize its uptake and distribution within living cells using fluorescence microscopy. This can provide valuable insights into how the drug enters cancer cells and where it localizes to exert its effects.
Another strategy involves creating affinity-based probes. This could involve attaching a reactive group to Tezacitabine that can covalently bind to its target proteins, such as ribonucleotide reductase. These probes can be used to identify and isolate the drug's molecular targets from complex cellular mixtures, aiding in the confirmation of its mechanism of action.
Furthermore, derivatization can be used to create tools for studying drug metabolism and resistance. For example, isotopically labeled versions of Tezacitabine can be synthesized to trace its metabolic fate within the cell.
Table 2: Potential Derivatization Strategies for Tezacitabine Anhydrous, (Z)-
| Strategy | Application | Potential Benefit |
| Fluorescent Labeling | Attaching a fluorescent molecule | Allows for real-time visualization of drug uptake, distribution, and localization within cells. |
| Biotinylation | Attaching a biotin (B1667282) molecule | Enables the purification of drug-target complexes for identification and further study. |
| Photoaffinity Labeling | Incorporating a photoreactive group | Allows for covalent cross-linking of the drug to its target upon light activation, facilitating target identification. |
| Isotopic Labeling | Replacing atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N) | Facilitates tracking of the drug and its metabolites in biological systems using techniques like mass spectrometry. |
Integration of Multi-Omics Data in Advanced Preclinical Models
The advent of "multi-omics" approaches is revolutionizing preclinical cancer research and holds immense promise for advancing our understanding of Tezacitabine anhydrous, (Z)-. astrazeneca.comnashbio.com This strategy involves the simultaneous analysis of multiple types of biological data—such as genomics, transcriptomics, proteomics, and metabolomics—from the same preclinical models. astrazeneca.comnashbio.com By integrating these complex datasets, researchers can build a more comprehensive and holistic picture of how cancer cells respond to Tezacitabine treatment. astrazeneca.com
In the context of Tezacitabine, multi-omics studies in advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, can provide critical insights. For instance, genomic and transcriptomic analyses can identify genetic mutations or gene expression signatures that correlate with sensitivity or resistance to the drug. nih.gov Proteomic analysis can reveal changes in protein expression and signaling pathways that are modulated by Tezacitabine treatment, helping to elucidate its downstream effects beyond direct target inhibition. nih.gov Metabolomic profiling can uncover alterations in cellular metabolism that result from the drug's activity.
The integration of these multi-omics datasets can help to:
Identify predictive biomarkers: Discovering which patients are most likely to respond to Tezacitabine based on the molecular profile of their tumors. nashbio.com
Elucidate mechanisms of resistance: Understanding how cancer cells adapt and become resistant to the drug's effects. nih.gov
Discover novel combination therapies: Identifying other drugs that could be used in combination with Tezacitabine to enhance its efficacy or overcome resistance.
Mechanistic Exploration of Combination Therapies and Synergistic Interactions
A key strategy to enhance the therapeutic potential of anticancer agents like Tezacitabine anhydrous, (Z)- is through combination therapy. nih.gov Research has shown that Tezacitabine can act synergistically with other chemotherapy drugs, meaning the combined effect is greater than the sum of their individual effects. researchgate.netnih.gov
A notable example is the combination of Tezacitabine with 5-fluorouracil (B62378) (5-FU). nih.gov In preclinical studies using human colon carcinoma cells and xenografts, Tezacitabine was found to enhance the DNA-directed effects of fluoropyrimidines. researchgate.net The proposed mechanism involves Tezacitabine's ability to inhibit ribonucleotide reductase, leading to a depletion of the deoxynucleotide pools necessary for DNA synthesis and repair. This, in turn, may potentiate the DNA-damaging effects of 5-FU. A Phase I clinical trial evaluated this combination in patients with advanced solid tumors, particularly showing activity in esophageal and other gastrointestinal carcinomas. nih.gov
Another area of exploration is the combination of Tezacitabine with agents that have different mechanisms of action. For instance, combining Tezacitabine with drugs that target other key cancer pathways could lead to enhanced tumor cell killing and a lower likelihood of developing drug resistance. The rationale for such combinations is to attack the cancer from multiple angles, making it more difficult for the tumor to survive and proliferate. nih.gov
Table 3: Investigated and Potential Combination Therapies with Tezacitabine
| Combination Agent | Rationale for Synergy |
| 5-Fluorouracil (5-FU) | Tezacitabine enhances the DNA-directed effects of 5-FU, potentially by depleting deoxynucleotide pools. researchgate.net |
| Cisplatin (B142131) | Studies with similar nucleoside analogs suggest that their incorporation into DNA can increase cisplatin binding, leading to synergistic cytotoxicity. nih.gov |
| Histone Deacetylase (HDAC) Inhibitors | Epigenetic modifiers like HDAC inhibitors could potentially re-sensitize resistant tumors to Tezacitabine. nih.gov |
| PARP Inhibitors | For cancers with specific DNA repair deficiencies, combining a DNA synthesis inhibitor like Tezacitabine with a PARP inhibitor could be a promising strategy. |
Application of Artificial Intelligence and Machine Learning in Tezacitabine Anhydrous, (Z)- Drug Design and Discovery
In the context of Tezacitabine, AI and ML can be applied in several key areas:
De Novo Drug Design: AI algorithms can be used to design novel analogs of Tezacitabine with potentially improved properties, such as increased potency, better selectivity, or a more favorable pharmacokinetic profile. pharmaceutical-technology.com These algorithms can explore a vast chemical space to generate new molecular structures that are predicted to have desirable biological activity. nih.gov
Virtual Screening: ML models can be trained on existing data to predict the biological activity of large libraries of virtual compounds. mdpi.com This allows for the rapid and cost-effective screening of millions of potential drug candidates to identify those that are most likely to be effective inhibitors of Tezacitabine's target, ribonucleotide reductase. covidkosha.orgnih.gov
Predictive Modeling: AI and ML can be used to develop computational models that predict how a patient's tumor will respond to Tezacitabine based on its multi-omics profile. numberanalytics.comnih.govnih.gov This could lead to the development of personalized medicine approaches, where treatment is tailored to the individual patient. youtube.com
Optimizing Combination Therapies: Machine learning can analyze data from preclinical and clinical studies to identify the most effective combination therapies involving Tezacitabine. youtube.com These models can predict synergistic interactions between different drugs and help to optimize dosing schedules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
